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molecular formula C13H13BrN2 B160457 5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 127792-80-7

5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No. B160457
M. Wt: 277.16 g/mol
InChI Key: FCKKUEPMSPRIAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05792760

Procedure details

To a solution of 4.29 gm (77 mmol) potassium hydroxide in 50 ml methanol were added 5.0 gm (26 mmol) 5-bromoindole and 7.84 gm (51 mmol) 4piperidone .HCl.H2O and the reaction mixture was stirred for 18 hours at reflux under a nitrogen atmosphere. The reaction mixture was cooled to ambient temperature, diluted with 500 ml water and the mixture extracted well with dichloromethane. The combined organic extracts were washed with water followed by saturated aqueous sodium chloride and dried over sodium sulfate. The remaining organics were concentrated under reduced pressure to give 6.23 gm (86.5%) of the title compound as a yellow oil.
Quantity
4.29 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.84 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
86.5%

Identifiers

REACTION_CXSMILES
[OH-].[K+].[Br:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[CH:7]2.[NH:13]1[CH2:18][CH2:17][C:16](=O)[CH2:15][CH2:14]1.Cl.O>CO.O>[Br:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[C:7]2[C:16]1[CH2:17][CH2:18][NH:13][CH2:14][CH:15]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
4.29 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C2C=CNC2=CC1
Name
Quantity
7.84 g
Type
reactant
Smiles
N1CCC(CC1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under a nitrogen atmosphere
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted well with dichloromethane
WASH
Type
WASH
Details
The combined organic extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The remaining organics were concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=CNC2=CC1)C=1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 6.23 g
YIELD: PERCENTYIELD 86.5%
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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